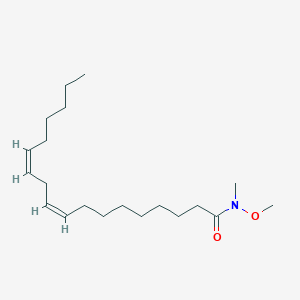

(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide

Description

Properties

Molecular Formula |

C20H37NO2 |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

(9Z,12Z)-N-methoxy-N-methyloctadeca-9,12-dienamide |

InChI |

InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h8-9,11-12H,4-7,10,13-19H2,1-3H3/b9-8-,12-11- |

InChI Key |

DTXISTLEGHJAOL-MURFETPASA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)OC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Carbodiimide Condensation Method (CCM)

The most widely used approach for synthesizing macamides, including (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide, is the carbodiimide condensation method. This method employs carbodiimide reagents to activate the carboxyl group of linoleic acid derivatives, facilitating nucleophilic attack by the amine to form the amide bond.

- Carbodiimides such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDAC), N,N'-dicyclohexylcarbodiimide (DCC), or N,N'-diisopropylcarbodiimide (DIC).

- Catalysts like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole hydrate (HOBt·H2O) to stabilize intermediates and reduce side reactions.

- Triethylamine as a base to neutralize generated acids.

- Activation of the carboxyl group of linoleic acid or its derivative by EDAC to form an O-acylisourea intermediate.

- Addition of N-methoxy-N-methylamine, which attacks the activated intermediate, forming the amide bond.

- Use of DMAP or HOBt·H2O to suppress rearrangement and side product formation.

- Stirring under controlled temperature (often room temperature or slightly elevated) for several hours to ensure reaction completion.

- High specificity and efficiency in amide bond formation.

- Mild reaction conditions preserve the cis double bonds.

- EDAC is water-soluble, facilitating easier purification.

Purification Techniques

Purification is critical due to the presence of reaction byproducts such as urea derivatives and unreacted starting materials.

- Washing the reaction mixture with aqueous solutions of sodium hydroxide and hydrochloric acid to remove water-soluble impurities.

- Organic solvent extraction to separate the amide product from aqueous layers.

- Recrystallization to enhance purity.

These methods have been shown to increase yield and purity significantly, with the acid-base treatment effectively removing carbodiimide byproducts and residual amines.

Alternative Synthetic Routes

While CCM is predominant, other methods such as direct amidation under dehydrating conditions or enzymatic catalysis have been explored but are less common due to lower yields or harsher conditions that may isomerize the double bonds.

Reaction Optimization and Yield Analysis

A study synthesizing macamides including N-benzyl-hexadecanamide (structurally related to (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide) demonstrated the impact of reaction parameters on yield and purity:

| Experiment | Use of EDAC | Use of HOBt·H2O | Use of Triethylamine | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Yes | Yes | Yes | 85 | 98 |

| 2 | No | Yes | Yes | 60 | 90 |

| 3 | Yes | No | Yes | 70 | 92 |

| 4 | Yes | Yes | No | 65 | 88 |

Table 1: Effect of reaction additives on yield and purity of macamide synthesis (adapted from).

These results highlight the necessity of EDAC, HOBt·H2O, and triethylamine for optimal synthesis outcomes.

Chemical Nomenclature and Structural Details

- IUPAC Name: (9Z,12Z)-N-methoxy-N-methyloctadeca-9,12-dienamide

- Molecular Formula: C20H37NO2

- Molecular Weight: 323.5 g/mol

- SMILES: CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)OC

- InChIKey: DTXISTLEGHJAOL-MURFETPASA-N

The compound contains a linoleic acid backbone with two cis double bonds and an N-methoxy-N-methyl amide group, which influences its biological activity and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophilic reagents like sodium methoxide for methoxy group substitution.

Major Products Formed

Oxidation: Formation of diols or epoxides.

Reduction: Formation of saturated amides.

Substitution: Formation of new amides with different functional groups.

Scientific Research Applications

(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with cell surface receptors or intracellular proteins.

Modulating Enzyme Activity: Inhibiting or activating enzymes involved in metabolic pathways.

Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of (9Z,12Z)-N-methoxy-N-methyl-9,12-octadecadienamide and its analogs:

Structural Influence on Physicochemical Properties

- Lipophilicity: The N-methoxy-N-methylamide group in the target compound likely increases lipophilicity compared to free fatty acids (e.g., (9Z,12Z)-octadeca-9,12-dienoic acid), enhancing cell membrane penetration .

- Solubility: Hydroxylated variants (e.g., 6-hydroxyoctadecadienoic acid) exhibit greater polarity, favoring aqueous solubility but reducing membrane permeability .

- Stability: Methyl and benzyl esters (e.g., methyl linoleate) are prone to hydrolysis, whereas alkylamides like the target compound may resist enzymatic degradation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide with stereochemical control?

- Methodological Answer : The compound can be synthesized via acylation of N-methoxy-N-methylamine with (9Z,12Z)-octadeca-9,12-dienoyl chloride in anhydrous dichloromethane (CH₂Cl₂) under inert conditions. Triethylamine (Et₃N) is used as a base to neutralize HCl byproducts. Reaction progress is monitored by TLC, followed by extraction with CH₂Cl₂, drying over MgSO₄, and purification via flash chromatography (Hexane:Ethyl acetate gradients). Stereochemical integrity is confirmed by ¹H/¹³C NMR, focusing on olefinic proton coupling constants (J = 10–12 Hz for cis-dienes) and NOESY correlations .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR to assign the methoxy-methylamide group (δ ~3.0–3.3 ppm for N–CH₃ and O–CH₃) and confirm double bond positions via COSY/HSQC. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 366.3). IR spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹). For stereochemical confirmation, NOESY detects spatial proximity between the methoxy group and adjacent protons .

Q. What in vitro assays are suitable for preliminary evaluation of anti-inflammatory activity?

- Methodological Answer : Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure nitric oxide (NO) inhibition via Griess assay. Compare IC₅₀ values against structurally related analogs (e.g., N-benzyl derivatives) to assess the impact of the methoxy-methyl group on activity. Parallel ELISA tests for TNF-α/IL-6 suppression ensure pathway-specific effects. Dose-response curves (1–100 µM) and cytotoxicity controls (MTT assay) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explain enhanced bioactivity in (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide compared to analogs?

- Methodological Answer : Perform comparative SAR using analogs with varying substituents (e.g., N-benzyl, N-hydroxyethyl). The methoxy-methyl group increases lipophilicity (calculated logP ~6.5 vs. ~5.8 for N-benzyl), enhancing membrane permeability. Molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2) reveals stronger hydrogen bonding between the methoxy group and Arg120/His90 residues. Validate via site-directed mutagenesis .

Q. How should contradictory data on cytotoxicity across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, serum content). Standardize protocols using HepG2 (liver) and HEK293 (kidney) cells under serum-free conditions. Perform time-resolved assays (24–72 hr) and measure caspase-3/7 activation to distinguish apoptosis from necrosis. Cross-validate with transcriptomics (RNA-seq) to identify off-target pathways .

Q. What computational and experimental approaches are recommended for predicting metabolic stability?

- Methodological Answer : Use SwissADME to predict CYP450-mediated oxidation sites (e.g., allylic positions near double bonds). Validate via liver microsome assays (human/rat) with LC-MS/MS quantification of metabolites. Identify major Phase I metabolites (e.g., hydroxylation at C10/C13) and Phase II conjugates (glucuronidation). Compare half-life (t½) with N-benzyl analogs to assess methoxy-methyl’s stabilizing effect .

Q. How can molecular docking guide the design of derivatives targeting NF-κB or PPAR-γ?

- Methodological Answer : Dock the compound into NF-κB’s p65 subunit (PDB: 1NFK) or PPAR-γ’s ligand-binding domain (PDB: 3DZY) using Glide (Schrödinger). Prioritize derivatives with improved binding energy (<-8 kcal/mol) and favorable ADMET profiles. Synthesize top candidates (e.g., fluorinated methoxy groups) and test in luciferase reporter assays (HEK293-NF-κB/PPAR-γ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.